molecular formula C12H19BN2O2 B594671 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1257431-48-3

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B594671
CAS No.: 1257431-48-3
M. Wt: 234.106
InChI Key: XMDUDMHDRIJBOQ-UHFFFAOYSA-N
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Description

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a methyl group and an amine group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it can form carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst . The boronic ester group plays a crucial role in these reactions, acting as a stable, easily handled source of a boron atom .

Biochemical Pathways

The compound’s involvement in biochemical pathways is largely dependent on the specific reactions it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine are influenced by several environmental factors. These include the reaction conditions (e.g., temperature, solvent), the presence of a suitable catalyst (typically palladium), and the nature of the coupling partner in Suzuki-Miyaura reactions . Proper storage conditions, such as avoiding exposure to light and air, are also crucial for maintaining the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the formation of the boronic ester through a borylation reaction. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective cross-coupling reactions and in the design of specialized molecular probes and enzyme inhibitors .

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-10(14-5)8-15-7-9/h6-8,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDUDMHDRIJBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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